Home > Products > Screening Compounds P130812 > N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide
N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide -

N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide

Catalog Number: EVT-5633776
CAS Number:
Molecular Formula: C24H33N3O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(3,5-Dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN 9)

Compound Description: DPTN 9 is a high-affinity A3 adenosine receptor (A3AR) antagonist. It has been explored for radiolabeling and its structure-activity relationship studied to develop radioligands for characterizing A3AR and facilitating drug discovery. []

cis-N-Methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic Acid (ORG25935)

Compound Description: ORG25935 is a glycine transporter 1 (GlyT1) inhibitor. Intravenous or intrathecal administration of ORG25935 has demonstrated a profound antiallodynia effect in neuropathic pain models in mice. This effect is mediated through the spinal glycine receptor α3, establishing GlyT1 as a potential target for the development of neuropathic pain treatments. []

4-Benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543)

Compound Description: ORG25543 is another glycine transporter inhibitor, specifically targeting GlyT2. Similar to ORG25935, intravenous or intrathecal administration of ORG25543 also produces significant antiallodynia in mice models of neuropathic pain. []

(O-[(2-Benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: ALX1393, similar to ORG25543, functions as a GlyT2 inhibitor and exhibits a potent antiallodynia effect in neuropathic pain models in mice. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. Structural modifications to PB12, particularly changes in the aromatic ring linked to the piperazine ring and elongation of the alkyl chain, have been investigated to identify compounds with affinity for the dopamine D3 receptor. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

Compound Description: Compound 19, derived from PB12 by elongating the alkyl chain and substituting the 4-chlorophenyl with a 2,3-dichlorophenyl moiety, exhibited high affinity for the dopamine D3 receptor. Further modifications to this compound, replacing either the dichlorophenyl or the methoxyphenyl ring, led to the identification of several high-affinity D3 ligands with high selectivity over D2, D4, 5-HT1A, and α1 receptors. []

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27) and N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)

Compound Description: Both Compound 27 and Compound 41 are high-affinity D3 ligands identified through structural modifications of Compound 19. They exhibit promising properties for positron emission tomography (PET) due to their affinity, lipophilicity, and potential for 11C labeling in the O-methyl position. []

Properties

Product Name

N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide

IUPAC Name

6-(4-methoxy-3,5-dimethylphenyl)-N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H33N3O2/c1-16(2)14-27-9-8-19(15-27)12-26-24(28)20-6-7-22(25-13-20)21-10-17(3)23(29-5)18(4)11-21/h6-7,10-11,13,16,19H,8-9,12,14-15H2,1-5H3,(H,26,28)

InChI Key

YVABLPQJBHIYQG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCC3CCN(C3)CC(C)C

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCC3CCN(C3)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.